methyl 3-(4-hydroxy-3-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl ferulate , belongs to the class of cinnamic acid esters. Its chemical formula is C₁₁H₁₂O₄, with a molecular weight of 208.21 g/mol . This compound is naturally found in various plant sources, including fruits, vegetables, and grains.
Preparation Methods
Synthesis Routes::
Esterification: Methyl ferulate can be synthesized via esterification of ferulic acid (4-hydroxy-3-methoxycinnamic acid) with methanol. The reaction typically occurs under acidic conditions.
Industrial Production: While industrial-scale production methods may vary, the esterification process remains the key step. Optimization of reaction conditions, catalysts, and purification techniques ensures efficient production.
Chemical Reactions Analysis
Reactivity::
Oxidation: Methyl ferulate can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group in the ester moiety can yield the corresponding alcohol.
Substitution: Substitution reactions may occur at the phenolic hydroxyl group or the methoxy group.
Esterification: Sulfuric acid or p-toluenesulfonic acid as catalysts, reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Esterification yields methyl ferulate.
- Oxidation produces various derivatives, such as hydroxylated or carboxylated compounds.
Scientific Research Applications
Methyl ferulate finds applications across disciplines:
Chemistry: As a model compound for studying esterification reactions.
Biology: Investigated for its antioxidant properties and potential health benefits.
Medicine: Explored for its anti-inflammatory and anticancer effects .
Industry: Used in cosmetics, food additives, and natural product formulations.
Mechanism of Action
The precise mechanism of methyl ferulate’s effects varies depending on the context. It may modulate cellular signaling pathways, interact with enzymes, or influence gene expression. Further research is needed to elucidate specific targets.
Comparison with Similar Compounds
Methyl ferulate stands out due to its unique furochromene structure. Similar compounds include other cinnamic acid derivatives like caffeic acid, coumaric acid, and sinapic acid.
Properties
Molecular Formula |
C20H16O7 |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
methyl 3-(4-hydroxy-3-methoxyphenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxylate |
InChI |
InChI=1S/C20H16O7/c1-24-14-9-10(7-8-12(14)21)15-16-17(27-18(15)20(23)25-2)11-5-3-4-6-13(11)26-19(16)22/h3-9,15,18,21H,1-2H3 |
InChI Key |
CEHRWCIZNWARRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C2C(=O)OC4=CC=CC=C43)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.